molecular formula C16H21NO2 B11855751 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Katalognummer: B11855751
Molekulargewicht: 259.34 g/mol
InChI-Schlüssel: AZONTXFQTJKXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-azaspiro[44]nonane-6-carboxylic acid is a heterocyclic compound that features a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system through radical chemistry. One common method includes the use of free radical reactions to construct the spiro-heterocyclic structure . The reaction conditions often involve the use of photoexcited monoketones, α-diketones, furanones, and succinimides via a Norrish type II–Yang cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism by which 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s spirocyclic structure is believed to contribute to its unique activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Benzyl-2-azaspiro[44]nonane-6-carboxylic acid apart is its specific combination of a benzyl group and an azaspiro ring system

Eigenschaften

Molekularformel

C16H21NO2

Molekulargewicht

259.34 g/mol

IUPAC-Name

2-benzyl-2-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C16H21NO2/c18-15(19)14-7-4-8-16(14)9-10-17(12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19)

InChI-Schlüssel

AZONTXFQTJKXQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.